Schorl tourmaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is the most common form of tourmaline and is exclusively black, often found in granite pegmatites, schists, and alluvial deposits . Schorl tourmaline is known for its striking black color, which is due to the presence of iron, and its unique crystal structure, making it a popular subject for mineral enthusiasts and geologists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Schorl tourmaline can be synthesized through hydrothermal processes, where hot, mineral-rich fluids deposit tourmaline crystals in fractures and cavities of existing rocks . This process involves the interaction of geological and hydrothermal activities, where hot fluids seep into cracks and fractures in rocks, depositing tourmaline crystals as they cool and solidify .

Industrial Production Methods: Industrial production of this compound involves mining from natural deposits. Significant sources include Brazil, the United States, Sri Lanka, and Afghanistan . The extraction process typically involves mining from pegmatite deposits, where high-quality this compound crystals are found .

Chemical Reactions Analysis

Types of Reactions: Schorl tourmaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of iron and other elements in its structure.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium carbonate and hydrochloric acid . For example, treating schorl with sodium carbonate at high temperatures (around 566°C) results in the formation of sodium borate, which can be further treated with hydrochloric acid to obtain boron oxide .

Major Products: The major products formed from reactions involving this compound include sodium borate and boron oxide . These products are valuable in various industrial applications, including the production of glass and ceramics .

Scientific Research Applications

Schorl tourmaline has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a source of boron and as a catalyst in various reactions . In biology and medicine, this compound is studied for its potential therapeutic properties, including its ability to generate negative ions and its use in alternative medicine practices . In industry, this compound is used in the production of ceramics, glass, and as a protective material due to its piezoelectric and pyroelectric properties .

Mechanism of Action

The mechanism by which schorl tourmaline exerts its effects is primarily through its piezoelectric and pyroelectric properties . When subjected to mechanical stress or temperature changes, this compound generates an electrical charge, which can influence various molecular targets and pathways . This property is utilized in various industrial applications, including sensors and electronic devices .

Comparison with Similar Compounds

Schorl tourmaline is part of the tourmaline group, which includes several closely related minerals such as elbaite, dravite, uvite, liddicoatite, and buergerite . Compared to these minerals, schorl is unique due to its exclusive black color and high iron content . While other tourmalines may exhibit a range of colors and compositions, schorl’s distinct black appearance and specific chemical composition make it a standout member of the tourmaline group .

List of Similar Compounds:- Elbaite

- Dravite

- Uvite

- Liddicoatite

- Buergerite

Properties

CAS No. |

12424-45-2 |

|---|---|

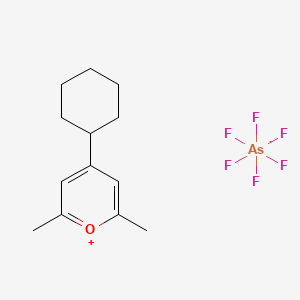

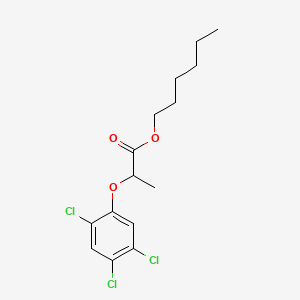

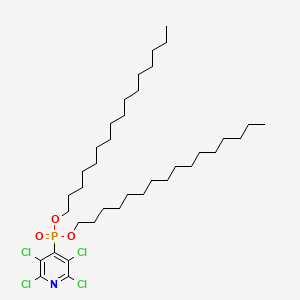

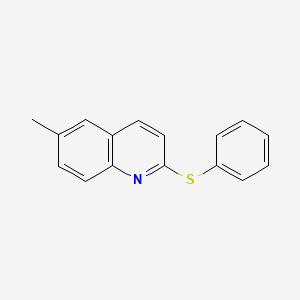

Molecular Formula |

Al6B3Fe3H4NaO31Si6 |

Molecular Weight |

1053.4 g/mol |

IUPAC Name |

hexaaluminum;sodium;2,2,4,4,6,6,8,8,10,10,12,12-dodecaoxido-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane;iron(2+);triborate;tetrahydroxide |

InChI |

InChI=1S/6Al.3BO3.3Fe.Na.O18Si6.4H2O/c;;;;;;3*2-1(3)4;;;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19;;;;/h;;;;;;;;;;;;;;4*1H2/q6*+3;3*-3;3*+2;+1;-12;;;;/p-4 |

InChI Key |

IDIJOAIHTRIPRC-UHFFFAOYSA-J |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[OH-].[OH-].[OH-].[OH-].[O-][Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)([O-])[O-])([O-])[O-])([O-])[O-])([O-])[O-])([O-])[O-])[O-].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.